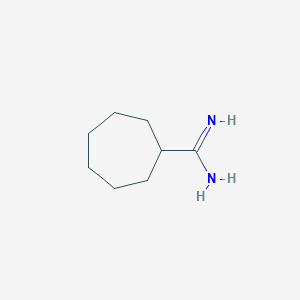
Cycloheptanecarboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanecarboxamidine (C7A) is a cyclic amine compound derived from the cycloheptane ring system. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. C7A is an important intermediate in the synthesis of many biologically active compounds and has been widely used as a building block in the synthesis of various pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of Cycloheptanecarboxamidine is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. Cycloheptanecarboxamidine has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
Biochemical and Physiological Effects
Cycloheptanecarboxamidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
In vivo studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). In addition, Cycloheptanecarboxamidine has been shown to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cycloheptanecarboxamidine has several advantages as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
However, there are some limitations to the use of Cycloheptanecarboxamidine in lab experiments. It is a volatile compound and must be handled with care. In addition, it is a highly reactive compound and can react with other compounds in the reaction mixture.
Orientations Futures
The potential applications of Cycloheptanecarboxamidine are vast and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of Cycloheptanecarboxamidine, the development of Cycloheptanecarboxamidine-based inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), the development of Cycloheptanecarboxamidine-based antifungal agents and antiviral agents, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of Cycloheptanecarboxamidine and its biochemical and physiological effects.
Méthodes De Synthèse
The most common method for the synthesis of Cycloheptanecarboxamidine is the Curtius rearrangement. This reaction involves the conversion of an acyl azide into an isocyanate, which is then reacted with an amine to form an amide. The Curtius rearrangement is a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
Applications De Recherche Scientifique
Cycloheptanecarboxamidine has been widely used in scientific research as a building block in the synthesis of various biologically active compounds. It has been used as a starting material for the synthesis of inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Cycloheptanecarboxamidine has also been used as a starting material for the synthesis of antifungal agents, antiviral agents, and other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
cycloheptanecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXVDIKUIVRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

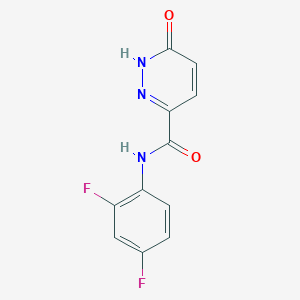
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)

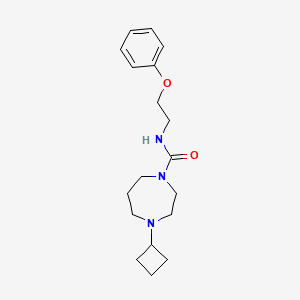
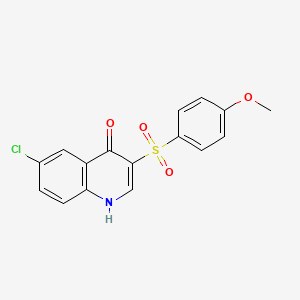
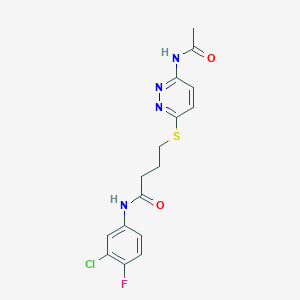
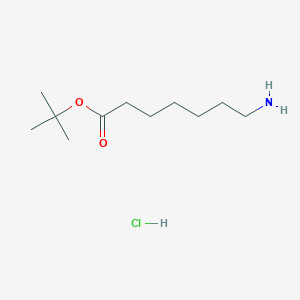

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)

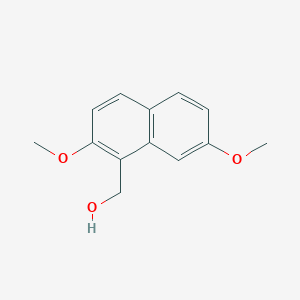
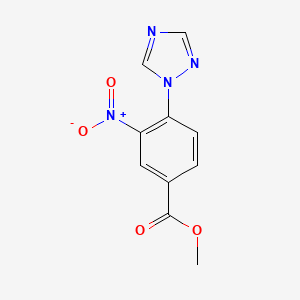
![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)